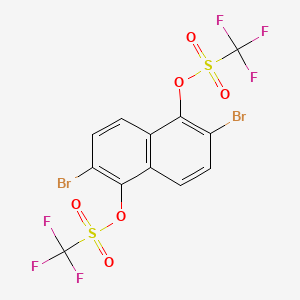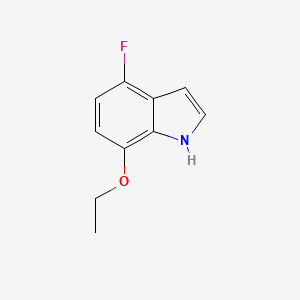
(1-{1'-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan is a synthetic compound that combines the structural elements of adamantane and tryptophan Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while tryptophan is an essential amino acid involved in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan typically involves the protection of the amino group of L-tryptophan followed by the introduction of the adamantyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of L-tryptophan is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).
Introduction of the Adamantyl Group: The protected L-tryptophan is then reacted with 1-adamantylmethyl chloroformate under basic conditions to introduce the adamantyl group.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The adamantyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the tryptophan moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different functional groups replacing the adamantyl group.
Wissenschaftliche Forschungsanwendungen
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides stability and enhances binding affinity, while the tryptophan moiety interacts with biological pathways. This dual functionality allows the compound to modulate various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-phenylalanine: Similar structure but with phenylalanine instead of tryptophan.
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tyrosine: Contains tyrosine instead of tryptophan.
Uniqueness
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan is unique due to the presence of the tryptophan moiety, which imparts distinct biological properties. The combination of adamantane and tryptophan provides a unique structural framework that can be exploited for various applications in medicinal chemistry and biochemical research.
Eigenschaften
Molekularformel |
C25H32N2O4 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
(2S)-2-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H32N2O4/c1-24(2,25-11-15-7-16(12-25)9-17(8-15)13-25)31-23(30)27-21(22(28)29)10-18-14-26-20-6-4-3-5-19(18)20/h3-6,14-17,21,26H,7-13H2,1-2H3,(H,27,30)(H,28,29)/t15?,16?,17?,21-,25?/m0/s1 |
InChI-Schlüssel |
NFPCPOJQRGIMAC-GUEZKQMUSA-N |
Isomerische SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O |
Kanonische SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)


![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)

![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)
![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)





